3-Chloro-4-fluorophenylboronic Acid-d3 3-Chloro-4-fluorophenylboronic Acid-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203141
InChI:
SMILES:
Molecular Formula: C₆H₂D₃BClFO₂
Molecular Weight: 177.38

3-Chloro-4-fluorophenylboronic Acid-d3

CAS No.:

Cat. No.: VC0203141

Molecular Formula: C₆H₂D₃BClFO₂

Molecular Weight: 177.38

* For research use only. Not for human or veterinary use.

3-Chloro-4-fluorophenylboronic Acid-d3 -

Specification

Molecular Formula C₆H₂D₃BClFO₂
Molecular Weight 177.38

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is (3-chloro-2,5,6-trideuterio-4-fluorophenyl)boronic acid, reflecting its deuterium substitution pattern. Key structural attributes include:

  • Deuterium positions: 2-, 5-, and 6-positions on the benzene ring .

  • Functional groups: Boronic acid (-B(OH)₂), chloro (-Cl), and fluoro (-F) substituents (Fig. 1).

Molecular Formula: C₆H₂D₃BClFO₂
Molecular Weight: 177.38 g/mol
SMILES: [2H]C1=C(C(=C(C(=C1B(O)O)[2H])Cl)F)[2H]

Spectroscopic Data

  • FT-IR: Characteristic O-H stretching vibrations at ~3,450 cm⁻¹ (broad, boronic acid), C-F stretching at 1,100–1,300 cm⁻¹, and B-O vibrations at 1,350–1,400 cm⁻¹ .

  • ¹H NMR: Reduced proton signals due to deuterium substitution, with residual aromatic protons appearing as singlet peaks at δ 7.3–7.8 ppm .

  • ¹⁹F NMR: A singlet near δ -110 ppm (C-F) .

Synthesis and Isotopic Labeling

Synthetic Routes

Deuteration is typically achieved through catalytic hydrogen-deuterium exchange or deuterated precursor incorporation:

  • Deuterium Gas Reduction:

    • Substrate: 3-Chloro-4-fluoronitrobenzene-d₃.

    • Catalyst: 1% Pt/C under D₂ atmosphere (0.1–5 MPa, 50–100°C) .

    • Yield: >94% after purification .

  • Suzuki-Miyaura Coupling:

    • Reagents: Deuterated aryl halide + bis(pinacolato)diboron-d₆.

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol (3:1), reflux .

Key Reaction Parameters

ParameterValue/DescriptionReference
Catalyst Loading0.5–5 mol% Pd
Temperature70–100°C
Deuterium SourceD₂ gas or deuterated solvents
Purity Post-Synthesis≥95% (HPLC)

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueReference
Melting Point242–247°C
SolubilityMethanol, DMSO, THF
Storage Conditions-20°C, inert atmosphere
StabilityHygroscopic; decomposes at >250°C

Isotopic Effects

  • Boiling Point: Slight increase (~1–2°C) compared to non-deuterated analog due to deuterium’s higher mass .

  • NMR Sensitivity: Reduced ¹H background noise in ²H-labeled environments .

Applications in Research

Mechanistic Studies

  • Catalysis: Used in borate-catalyzed amidations (e.g., TMB-mediated reactions) to study solvent effects and reaction pathways (Table 1) .

Table 1: Catalytic Amidation Using Boronic Acids

SubstrateCatalystYield (%)
Phenylacetic acidB(OCH₂CF₃)₃20
3-Fluorophenylacetic acidB(OHFiP)₃65

Pharmaceutical Development

  • Isotopic Labeling: Enhances pharmacokinetic studies by tracing drug metabolites via LC-MS/MS .

  • Suzuki Couplings: Synthesizes deuterated aryl scaffolds for PET imaging probes .

Spectroscopic and Computational Analysis

DFT Studies

  • Geometric Optimization: B3LYP/6-311++G(d,p) calculations confirm planar boronic acid geometry (Fig. 2) .

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity .

Fig. 2: Optimized structure of 3-fluoro-4-formylphenylboronic acid (analog) .

Experimental vs. Theoretical Vibrations

ModeExperimental (cm⁻¹)Theoretical (cm⁻¹)
O-H Stretch3,4503,631–3,665
C-F Stretch1,2501,210
B-O Stretch1,3801,395

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